molecular formula C15H19NO5 B2883583 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide CAS No. 1334377-01-3

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide

Cat. No.: B2883583
CAS No.: 1334377-01-3
M. Wt: 293.319
InChI Key: GELIFNBJCQRBFK-GQCTYLIASA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a benzodioxole ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Prop-2-enamide Group: The prop-2-enamide group can be introduced by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the prop-2-enamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkoxylated derivatives.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the hydroxy and methoxy groups, resulting in different chemical properties.

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxypropyl)prop-2-enamide:

Uniqueness

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups, which enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(18,9-19-2)8-16-14(17)6-4-11-3-5-12-13(7-11)21-10-20-12/h3-7,18H,8-10H2,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELIFNBJCQRBFK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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